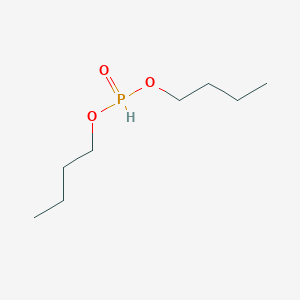
1-Butoxyphosphonoyloxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dibutoxyphosphinylradical typically involves the generation of phosphorus-centered radicals through the use of radical initiators or photochemical methods. One common approach is the photolysis of dibutoxyphosphine oxide in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under ultraviolet light . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of dibutoxyphosphinylradical may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
化学反応の分析
Types of Reactions
1-Butoxyphosphonoyloxybutane undergoes various types of chemical reactions, including:
Oxidation: The radical can be oxidized to form dibutoxyphosphine oxide.
Reduction: Reduction reactions can convert the radical back to its parent phosphine compound.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving dibutoxyphosphinylradical include radical initiators like AIBN, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving dibutoxyphosphinylradical depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield dibutoxyphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds .
科学的研究の応用
1-Butoxyphosphonoyloxybutane has a wide range of scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of complex organophosphorus compounds.
Biology: The radical’s reactivity makes it useful in studying biological oxidation-reduction processes.
作用機序
The mechanism of action of dibutoxyphosphinylradical involves its ability to donate or accept electrons, making it a versatile intermediate in various chemical reactions. The radical can interact with molecular targets through electron transfer processes, leading to the formation or cleavage of chemical bonds. This reactivity is crucial in its applications in organic synthesis and materials science .
類似化合物との比較
Similar Compounds
Similar compounds to dibutoxyphosphinylradical include other phosphorus-centered radicals, such as triphenylphosphinylradical and diphenylphosphinylradical .
Uniqueness
1-Butoxyphosphonoyloxybutane is unique due to its specific reactivity and stability, which are influenced by the presence of butoxy groups. These groups provide steric hindrance and electronic effects that enhance the radical’s stability and reactivity compared to other phosphorus-centered radicals .
特性
IUPAC Name |
1-butoxyphosphonoyloxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPGAKRJKLOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-19-4 |
Source


|
| Record name | Dibutyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














